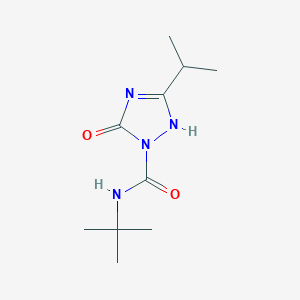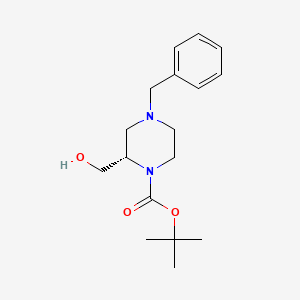
(2-Methoxy-2-methylpropyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-2-methylpropyl)amine oxalate is a chemical compound with the molecular formula C7H15NO5. It is a derivative of 2-methoxy-2-methylpropylamine, where the amine group is complexed with oxalic acid to form the oxalate salt. This compound is primarily used in scientific research, particularly in proteomics and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-2-methylpropyl)amine oxalate typically involves the reaction of 2-methoxy-2-methylpropylamine with oxalic acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with precise control over reaction parameters to achieve high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-2-methylpropyl)amine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amine oxides.
Reduction: The oxalate group can be reduced to form oxalic acid or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of oxalic acid or its derivatives.
Substitution: Formation of substituted amine or oxalate derivatives.
Scientific Research Applications
(2-Methoxy-2-methylpropyl)amine oxalate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Proteomics Research: Used as a biochemical reagent in proteomics studies to analyze protein structures and functions.
Biochemical Assays: Employed in various biochemical assays to study enzyme activities and metabolic pathways.
Pharmaceutical Research: Investigated for potential therapeutic applications in drug development and synthesis.
Mechanism of Action
The mechanism by which (2-Methoxy-2-methylpropyl)amine oxalate exerts its effects depends on its specific application. In proteomics research, it may interact with proteins to stabilize or modify their structures, facilitating the study of protein-protein interactions and functions. The molecular targets and pathways involved are typically specific to the biological system under investigation.
Comparison with Similar Compounds
(2-Methoxy-2-methylpropyl)amine oxalate is similar to other amine oxalate compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Ethylamine oxalate
Propylamine oxalate
Butylamine oxalate
These compounds share the common feature of having an amine group complexed with oxalic acid, but they differ in their alkyl chain length, which can affect their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2-methoxy-2-methylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-5(2,4-6)7-3;3-1(4)2(5)6/h4,6H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQGGTNTCYLBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7827151.png)
![[Amino(carboxymethylsulfanyl)methylidene]azanium;chloride](/img/structure/B7827156.png)




![N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B7827196.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7827200.png)
![(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7827205.png)
